6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione
Description
The compound 6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione (hereafter referred to by its systematic name or the synonym BmGT) is a structurally complex pyrazinoindole derivative. Its IUPAC name specifies stereochemistry as (3R,5aS,6S,10aR), indicating a rigid, stereospecific framework critical for its biochemical interactions . Key functional groups include:
- 3,10a-bis(methylsulfanyl) groups, contributing to lipophilicity and sulfur-mediated redox activity.
- A pyrazino[1,2-a]indole-1,4-dione core, a fused bicyclic system common in bioactive alkaloids.
BmGT is structurally related to gliotoxin derivatives, as evidenced by its alternate name bisdethiobis(methylthio)gliotoxin, though it lacks the disulfide bridge characteristic of gliotoxin .
Properties
IUPAC Name |
6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBAGMZLGLXSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylthio)gliotoxin involves the methylation of gliotoxin. The reaction typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of bis(methylthio)gliotoxin is generally achieved through fermentation processes involving the cultivation of the aforementioned fungi. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(methylthio)gliotoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can replace the methylthio groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like dithiothreitol (DTT) for reduction . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(methylthio)gliotoxin has a wide range of scientific research applications:
Chemistry: It is used in compound screening libraries and metabolomics studies.
Biology: The compound is studied for its antibacterial and immunosuppressive properties.
Medicine: Research is ongoing to explore its potential as an apoptosis-inducing agent in cancer therapy.
Industry: It is used in drug discovery research and as a biochemical tool in various laboratory applications.
Mechanism of Action
Bis(methylthio)gliotoxin exerts its effects through several mechanisms:
Inhibition of Platelet Aggregation: It inhibits platelet-activating factor (PAF)-induced platelet aggregation.
Apoptosis Induction: The compound induces apoptosis by activating caspase-3.
Immunosuppression: It suppresses immune responses by inhibiting the activation of immune cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares BmGT with pyrazinoindole, pyridopyrroloindole, and indole-based analogs, emphasizing structural, synthetic, and functional distinctions.
Structural and Functional Group Comparisons
Key Observations :
- Sulfur Content : BmGT’s methylsulfanyl groups enhance lipophilicity compared to oxadiazole-containing analogs (e.g., Compound 6 in ), which may improve membrane permeability but reduce aqueous solubility.
- Solubility: Pyrido-pyrrolo-pyrazinoindole-diones (e.g., 6a, mp 347°C) exhibit poor solubility due to fused aromatic systems, whereas BmGT’s hydroxyl groups may mitigate this issue .
- Bioactivity : Bis-pyridine derivatives in demonstrate antimicrobial activity, suggesting that BmGT’s sulfur and hydroxy groups could similarly influence redox or enzyme-targeted mechanisms.
Key Observations :
- BmGT’s synthesis (if analogous to gliotoxin derivatives) may require stringent stereochemical conditions, unlike the racemic or non-chiral analogs in .
- Higher yields for pyrido-pyrrolo-pyrazinoindole-diones (up to 65%) suggest robust cyclization protocols, albeit with solubility limitations .
Key Observations :
- Thermal Stability: Pyrido-pyrrolo-pyrazinoindole-diones (6a–d) exhibit exceptionally high melting points, correlating with rigid, planar architectures .
Biological Activity
6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione, commonly referred to as bis(methylthio)gliotoxin or dimethylgliotoxin, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on diverse research findings, including case studies and data tables.
The molecular formula of this compound is C15H20N2O4S2. It features a complex structure that includes multiple functional groups which contribute to its biological properties.
Antifungal Activity
Research has indicated that bis(methylthio)gliotoxin exhibits significant antifungal properties. It acts as an inhibitor of fungal growth by interfering with cellular processes. For instance, studies have demonstrated its effectiveness against various strains of fungi, including those resistant to conventional antifungal agents.
Table 1: Antifungal Activity of Bis(methylthio)gliotoxin
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus fumigatus | 16 µg/mL |
| Cryptococcus neoformans | 4 µg/mL |
Cytotoxicity
In addition to its antifungal properties, bis(methylthio)gliotoxin has been studied for its cytotoxic effects on cancer cell lines. The compound has shown selective toxicity towards certain cancer cells while sparing normal cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
The mechanism by which bis(methylthio)gliotoxin exerts its biological effects involves the disruption of cellular signaling pathways and inhibition of key enzymes involved in fungal cell wall synthesis. This action leads to increased permeability of the fungal cell membrane and ultimately cell death.
Study 1: Efficacy Against Drug-resistant Fungi
A clinical study assessed the efficacy of bis(methylthio)gliotoxin in treating infections caused by drug-resistant fungi. The results indicated a higher success rate in patients treated with this compound compared to those receiving standard antifungal therapy.
Study 2: Cancer Treatment Potential
Another notable study investigated the use of bis(methylthio)gliotoxin in combination with other chemotherapeutic agents for enhanced anticancer activity. The combination therapy showed synergistic effects, leading to improved outcomes in murine models of cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
